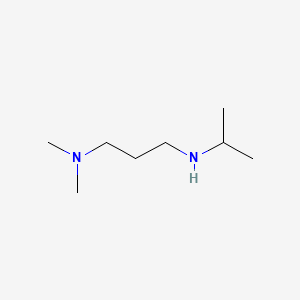

N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine is a tertiary diamine characterized by a propane-1,3-diamine backbone substituted with dimethylamino and isopropyl groups. The isopropyl substituent likely influences steric bulk and lipophilicity, differentiating it from compounds with other substituents like dodecyl, aminopropyl, or aromatic groups .

Properties

IUPAC Name |

N',N'-dimethyl-N-propan-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(2)9-6-5-7-10(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERZGUIDLTILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213539 | |

| Record name | 1,3-Propanediamine, N'-isopropyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-13-5 | |

| Record name | N1,N1-Dimethyl-N3-(1-methylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63905-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Isopropyl-N,N-dimethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N'-isopropyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(isopropyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-ISOPROPYL-N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI4P3WQ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Steps

Step 1: Nucleophilic Addition

- Acrylonitrile reacts with diisopropylamine or a related amine under controlled conditions.

- The reaction forms N,N-disubstituted propionitrile intermediates.

- The steric hindrance of the isopropyl group can reduce reaction rates and yields, necessitating optimization of conditions.

Step 2: Reduction

- The nitrile intermediate is reduced using sodium borohydride or catalytic hydrogenation (e.g., Raney-Nickel catalyst).

- This step converts the nitrile group to the corresponding primary amine, completing the formation of the diamine.

Research Findings and Optimization

A patent (CN109970574B) describes a method for preparing N,N-diisopropyl-1,3-propanediamine by this nucleophilic addition followed by sodium borohydride reduction. The method emphasizes mild conditions, simple raw materials, and low cost but notes challenges due to steric hindrance causing lower yields unsuitable for industrial scale without further optimization.

The steric hindrance of the isopropyl group is a critical factor influencing the reaction efficiency, requiring careful control of reaction parameters such as temperature, solvent, and reactant ratios.

Epichlorohydrin Alkylation Route

Another approach involves reacting amines with epichlorohydrin or its derivatives to introduce hydroxypropyl groups, which can be further modified to yield the target diamine.

Reaction Description

- Dimethylaminoethyl ether or related amines are reacted with epichlorohydrin under controlled pH and temperature.

- The reaction proceeds through ring-opening of epichlorohydrin by the amine, forming chlorohydrin intermediates.

- Subsequent pH adjustments and temperature treatments facilitate conversion to the desired diamine.

- Purification involves solvent extraction (e.g., methylene chloride) and pH adjustments to isolate the product.

Experimental Conditions

- Typical conditions include maintaining pH around 8.5 during epichlorohydrin addition at 25 °C, followed by heating to 50 °C and then acidification to pH < 2 and heating to 70 °C.

- Final neutralization to pH 4-6 and solvent extraction yields the product with active solids content around 39.4% in batch processes.

Continuous Process Development

For industrial relevance, continuous flow methods have been developed, particularly for related diamines such as N,N-dimethyl-1,3-propanediamine, which share structural similarities.

Continuous Fixed-Bed Reactor Method

- Dimethylamine and acrylonitrile are reacted continuously in a fixed-bed reactor to form dimethylaminopropionitrile with high conversion (>99%) and selectivity (>99%).

- The intermediate is then directly hydrogenated in a second fixed-bed reactor using Raney-Nickel catalyst under hydrogen pressure (3-10 MPa) and alkaline conditions.

- This process achieves yields exceeding 98% and is energy-efficient, environmentally friendly, and scalable.

Applicability to this compound

- While direct continuous methods for the isopropyl-substituted compound are less documented due to steric hindrance challenges, the approach provides a framework for potential industrial synthesis with further optimization.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield/Conversion | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Addition + Reduction | Acrylonitrile + Diisopropylamine | Mild temperatures, NaBH4 reduction | Moderate to low (due to sterics) | Simple raw materials, low cost | Steric hindrance lowers yield |

| Epichlorohydrin Alkylation | Epichlorohydrin + Dimethylaminoethyl ether | pH 8.5, 25-70 °C, acid/base adjustments | ~39.4% active solids | Well-defined intermediates | Multi-step, solvent use |

| Continuous Fixed-Bed Reactor (Analogue) | Dimethylamine + Acrylonitrile | 10-120 °C, 0.1-8 MPa, Raney-Ni catalyst | >98% yield (for dimethyl analogue) | High efficiency, scalable | Steric issues with isopropyl groups |

Summary and Research Outlook

The preparation of this compound is primarily achieved through nucleophilic addition of amines to acrylonitrile derivatives followed by reduction, or through epichlorohydrin alkylation routes. The steric bulk of the isopropyl group presents synthetic challenges, particularly in nucleophilic addition reactions, leading to lower yields and complicating scale-up.

Continuous flow synthesis methods, successfully applied to related diamines, offer promising routes for efficient, scalable production, although further research is needed to overcome steric hindrance and optimize conditions for the isopropyl-substituted target compound.

Chemical Reactions Analysis

Types of Reactions

N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

- Chemical Intermediate :

- Adhesives and Sealants :

- Agricultural Chemicals :

- Pharmaceutical Applications :

Case Study 1: Surfactant Production

A study demonstrated the use of DMAPA in synthesizing non-ionic surfactants that exhibit superior wetting properties compared to traditional surfactants. The resulting products showed improved performance in cleaning applications, highlighting DMAPA's role in enhancing product efficacy.

Case Study 2: Adhesive Formulation

Research conducted on adhesive formulations incorporating DMAPA revealed that the inclusion of this compound significantly improved adhesion strength and thermal stability. The findings suggest that DMAPA can be an effective additive for developing high-performance adhesives used in construction and automotive industries.

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine. Studies report moderate acute toxicity levels with LD50 values ranging from 922 to 1870 mg/kg in rats . Dermal exposure has shown severe irritation potential; therefore, appropriate safety measures must be implemented during handling .

Mechanism of Action

The mechanism of action of N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of propane-1,3-diamine derivatives are highly dependent on substituents. Key analogs and their characteristics are summarized below:

Physicochemical Properties

- Lipophilicity : APDA’s dodecyl chain confers high hydrophobicity (logP ~6–7), whereas the isopropyl variant’s logP is estimated at ~1.5–2.0, balancing solubility and membrane permeability .

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

- Alkyl Chain Length : Longer chains (e.g., dodecyl in APDA) enhance antimicrobial activity but reduce solubility. Shorter chains (e.g., isopropyl) may optimize bioavailability for systemic applications .

- Hybrid Structures : Compounds like N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine () demonstrate how aromatic substituents can expand applications to neurological or anticancer research .

Biological Activity

N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H25N3

- Molecular Weight: 187.3256 g/mol

Mechanisms of Biological Activity

The compound exhibits various biological activities attributed to its amine functional groups, which can interact with biological macromolecules such as proteins and nucleic acids. The following are key mechanisms through which this compound exerts its effects:

- Antimicrobial Activity:

- Antitumor Effects:

-

Neuroprotective Properties:

- Some studies suggest potential neuroprotective effects, possibly through inhibition of neuroinflammation or oxidative stress pathways, although specific data on this compound remains limited.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of related diamidines demonstrated their efficacy against various pathogens. For example, compounds similar to this compound were shown to be effective against Trypanosoma brucei, the causative agent of sleeping sickness. The binding affinity to DNA was correlated with their trypanocidal activity .

Case Study 2: Antitumor Activity

In vitro studies involving human cancer cell lines indicated that structurally related compounds exhibited significant cytotoxic effects. The apoptosis pathway was activated in response to treatment with these compounds, leading to cell cycle arrest and subsequent cell death .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of 1,3-diaminopropane derivatives with isopropyl halides or via reductive amination. and highlight that reaction parameters like temperature (50–100°C), solvent polarity (aqueous/alcoholic), and catalyst choice (acidic/basic) critically affect selectivity and yield. For example, using excess isopropyl bromide under alkaline conditions in methanol can enhance nucleophilic substitution efficiency. Purification via distillation or column chromatography is recommended to isolate the tertiary amine product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tertiary amine structure and isopropyl substitution pattern. For instance, in ¹H NMR, the isopropyl group’s split methyl protons (~1.0–1.2 ppm) and adjacent CH proton (2.5–3.0 ppm) are diagnostic. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software, as in and ) resolves crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. How should researchers handle safety concerns related to this compound’s toxicity and reactivity?

- Methodological Answer : Safety Data Sheets (SDS) for analogous compounds ( ) recommend using fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation. The compound’s basicity necessitates neutralization of spills with weak acids (e.g., acetic acid). Storage under inert atmospheres (N₂/Ar) prevents oxidative degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations can model ligand-metal interactions, predicting stability constants for coordination complexes. For example, the lone pairs on the tertiary amine nitrogen may favor octahedral coordination with transition metals (e.g., Zn²⁺, as in ). Molecular dynamics simulations further assess solvation effects in catalytic applications .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts in alkylation reactions?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., over-alkylation or elimination). Systematic kinetic studies (varying temperature, solvent, stoichiometry) and in situ monitoring via FT-IR or HPLC-MS can identify intermediates. For instance, using a bulky base (e.g., DIPEA) may suppress elimination side reactions observed in ’s synthesis protocols .

Q. How does the compound’s structure influence its role in supramolecular assemblies or polymer chemistry?

- Methodological Answer : The tertiary amine and isopropyl groups enable hydrogen-bonding and steric effects in supramolecular systems. shows that similar diamines form copolymers with epichlorohydrin, where the amine acts as a cross-linker. Dynamic light scattering (DLS) and Small-Angle X-ray Scattering (SAXS) can characterize micellar or dendritic architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.